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4-Bromo-2,2'-bithiophene
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Overview
Description
4-Bromo-2,2’-bithiophene is an organic compound with the molecular formula C8H5BrS2. It is a derivative of bithiophene, where a bromine atom is substituted at the 4-position of the bithiophene ring. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and its role as a building block in the synthesis of more complex organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of 4-Bromo-2,2’-bithiophene may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl boronic acids to form biaryl compounds.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: It can be reduced to form the corresponding thiophene derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Biaryl Compounds: Formed through cross-coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiophene Derivatives: Formed through reduction reactions.
Scientific Research Applications
4-Bromo-2,2’-bithiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,2’-bithiophene in organic electronics involves its ability to participate in π-conjugation, which allows for efficient charge transport. The bromine atom at the 4-position can also participate in various chemical reactions, enabling the functionalization of the bithiophene core .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound without the bromine substitution.
3,3’-Dibromo-2,2’-bithiophene: A derivative with bromine atoms at the 3-positions.
5-Bromo-2,2’-bithiophene: A derivative with a bromine atom at the 5-position.
Uniqueness
4-Bromo-2,2’-bithiophene is unique due to the specific positioning of the bromine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of certain organic electronic materials where precise control over molecular structure is required .
Biological Activity
4-Bromo-2,2'-bithiophene is a compound belonging to the bithiophene family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies that highlight its mechanisms of action and therapeutic potential.
This compound has the following chemical characteristics:
- Molecular Formula : C8H6BrS2
- Molecular Weight : Approximately 236.17 g/mol
- Structure : Comprises two thiophene rings connected by a single bond, with a bromine atom substituting one of the hydrogen atoms on one of the thiophene rings.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound, focusing on its effects on various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis.
The anticancer activity is primarily attributed to the following mechanisms:
- Induction of apoptosis through mitochondrial pathways.
- Generation of reactive oxygen species (ROS), leading to DNA damage.
- Inhibition of specific cellular pathways involved in tumor growth.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound exhibited IC50 values indicating significant cytotoxicity:
These results suggest that this compound can effectively hinder cancer cell viability through multiple pathways.Cancer Cell Line IC50 (µM) Mechanism of Action MCF-7 25 Induces apoptosis via mitochondrial pathway HeLa 30 ROS generation leading to DNA damage -
Antimicrobial Activity :
- In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary data indicate potential activity against various bacterial strains, although further research is needed to quantify this effect accurately.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds within the bithiophene family:
Compound | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |
---|---|---|---|
This compound | MCF-7: 25 µM | Moderate | Induces apoptosis |
5-Bromo-5'-methyl-2,2'-bithiophene | MCF-7: 30 µM | Limited | CYP enzyme inhibitor |
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde | MCF-7: 20 µM | Significant | Dual formyl groups enhance reactivity |
Properties
IUPAC Name |
4-bromo-2-thiophen-2-ylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMDYEHYPHIZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.